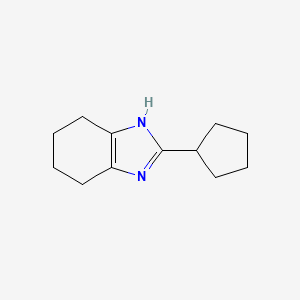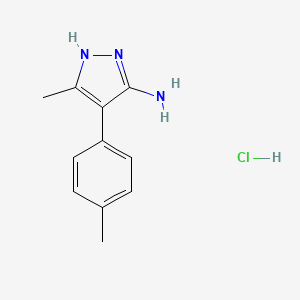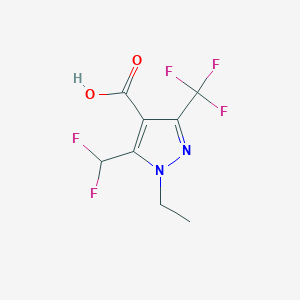
5-(difluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
The compound “5-(difluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of difluoromethyl (-CF2H) and trifluoromethyl (-CF3) groups can significantly affect the compound’s properties, as fluorine atoms are highly electronegative and can form strong bonds with carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrazole ring, along with the attached difluoromethyl, trifluoromethyl, ethyl, and carboxylic acid groups. The presence of these groups would likely influence the compound’s electronic structure and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazole derivatives are known to participate in various chemical reactions. For example, they can undergo electrophilic substitution reactions at the carbon atoms of the pyrazole ring . The presence of the difluoromethyl and trifluoromethyl groups could also influence the compound’s reactivity .Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Applications
5-(Difluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, as a specific chemical entity, is not directly mentioned in the reviewed literature. However, the broader class of compounds to which it belongs, including pyrazole carboxylic acids and trifluoromethylpyrazoles, have been studied for their chemical synthesis methods and potential biological applications. These compounds are explored for their roles in producing biologically active molecules, demonstrating the versatility and significance of pyrazole-based structures in medicinal chemistry and organic synthesis.
Anti-inflammatory and Antibacterial Properties
Pyrazole carboxylic acid derivatives, including those with trifluoromethyl groups, have been investigated for their antimicrobial, anticancer, anti-inflammatory, and other biological activities. A review highlights the importance of trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents, noting the influence of the trifluoromethyl group's location on the activity profile of the compounds (Kaur, Kumar, & Gupta, 2015). This indicates the potential of closely related compounds, like 5-(difluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, to serve as frameworks for developing new anti-inflammatory and antibacterial agents.
Environmental Degradation of Fluorinated Compounds
The environmental fate and microbial degradation of polyfluoroalkyl chemicals, which could include derivatives or related compounds to the subject chemical, have been extensively reviewed. These studies offer insights into how such compounds, once released into the environment, undergo degradation processes that may lead to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) (Liu & Avendaño, 2013). Understanding the degradation pathways of fluorinated pyrazole carboxylic acids is crucial for assessing their environmental impact and persistence.
Synthesis and Application in Heterocyclic Chemistry
The synthesis and application of pyrazole carboxylic acids and their derivatives in creating heterocyclic compounds with a wide range of biological activities are well-documented. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties, underscoring the broad utility of pyrazole derivatives in the development of new pharmaceuticals (Cetin, 2020). This information suggests that specific derivatives like 5-(difluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid may have significant potential in drug development and other applications.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(difluoromethyl)-1-ethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5N2O2/c1-2-15-4(6(9)10)3(7(16)17)5(14-15)8(11,12)13/h6H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGMJCHTVFENOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(difluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1473251.png)
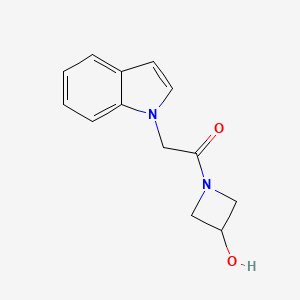
![4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1473256.png)

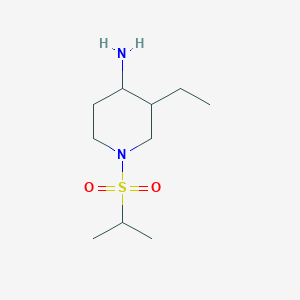
![6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1473259.png)
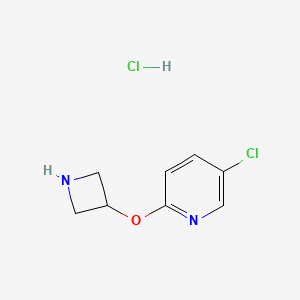
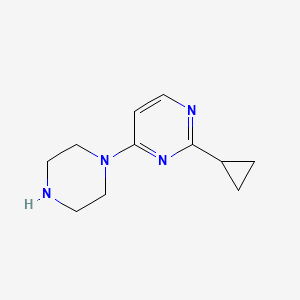
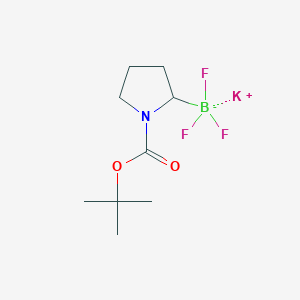
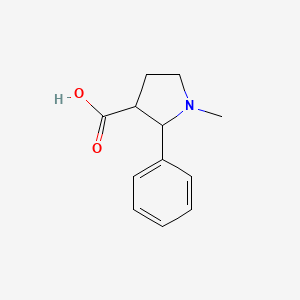
![{2-[4-(piperidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1473268.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1473269.png)
